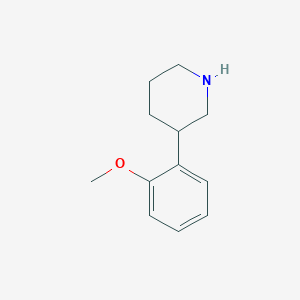
3-(2-Methoxyphenyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methoxyphenyl)piperidine, also known as MPP, is a chemical compound that has been widely studied for its potential use in scientific research. MPP is a piperidine derivative, which means that it contains a six-membered ring structure with a nitrogen atom. The compound has been found to have a number of interesting properties, including the ability to affect certain biochemical and physiological processes in the body. In
Wirkmechanismus
The mechanism of action of 3-(2-Methoxyphenyl)piperidine is not yet fully understood, but researchers have identified a number of potential targets for the compound. One possible mechanism involves the inhibition of the reuptake of dopamine and norepinephrine, which can lead to increased levels of these neurotransmitters in the brain. Another possible mechanism involves the modulation of certain ion channels in the nervous system, which can affect the release of neurotransmitters.
Biochemische Und Physiologische Effekte
3-(2-Methoxyphenyl)piperidine has been found to have a number of interesting biochemical and physiological effects. For example, the compound has been shown to increase the release of dopamine in the brain, which can lead to feelings of pleasure and reward. In addition, 3-(2-Methoxyphenyl)piperidine has been found to have analgesic properties, which may make it useful in the treatment of chronic pain. Other potential effects of 3-(2-Methoxyphenyl)piperidine include changes in heart rate, blood pressure, and body temperature.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(2-Methoxyphenyl)piperidine in lab experiments is that the compound is relatively easy to synthesize, and can be produced in large quantities. In addition, 3-(2-Methoxyphenyl)piperidine has been found to have a number of interesting properties that make it useful for studying the central nervous system. However, there are also some limitations to using 3-(2-Methoxyphenyl)piperidine in lab experiments. For example, the compound may have toxic effects at high doses, which can make it difficult to use in certain types of studies.
Zukünftige Richtungen
There are a number of potential future directions for research on 3-(2-Methoxyphenyl)piperidine. One area of interest is the development of new analogs of the compound that may have improved pharmacological properties. In addition, researchers may continue to explore the potential of 3-(2-Methoxyphenyl)piperidine as an analgesic agent, or investigate its effects on other physiological processes. Finally, there is also interest in studying the long-term effects of 3-(2-Methoxyphenyl)piperidine use, and determining whether the compound has any potential therapeutic applications.
Synthesemethoden
The synthesis of 3-(2-Methoxyphenyl)piperidine is a relatively complex process that requires specialized equipment and expertise. One method for synthesizing 3-(2-Methoxyphenyl)piperidine involves the reaction of 2-methoxyphenyl magnesium bromide with piperidine in the presence of a palladium catalyst. This method has been used successfully in a number of studies, and is considered to be one of the most reliable ways to produce 3-(2-Methoxyphenyl)piperidine.
Wissenschaftliche Forschungsanwendungen
3-(2-Methoxyphenyl)piperidine has been studied extensively for its potential use in scientific research. One area of research that has shown promise is the study of the compound's effects on the central nervous system. 3-(2-Methoxyphenyl)piperidine has been found to affect the release of certain neurotransmitters, such as dopamine and norepinephrine, which are involved in a number of physiological processes. In addition, 3-(2-Methoxyphenyl)piperidine has been found to have potential as an analgesic, or pain-relieving, agent.
Eigenschaften
CAS-Nummer |
19737-63-4 |
|---|---|
Produktname |
3-(2-Methoxyphenyl)piperidine |
Molekularformel |
C12H17NO |
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
3-(2-methoxyphenyl)piperidine |
InChI |
InChI=1S/C12H17NO/c1-14-12-7-3-2-6-11(12)10-5-4-8-13-9-10/h2-3,6-7,10,13H,4-5,8-9H2,1H3 |
InChI-Schlüssel |
AFHWNVZETLZAGN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2CCCNC2 |
Kanonische SMILES |
COC1=CC=CC=C1C2CCCNC2 |
Synonyme |
3-(2-METHOXYPHENYL)PIPERIDINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



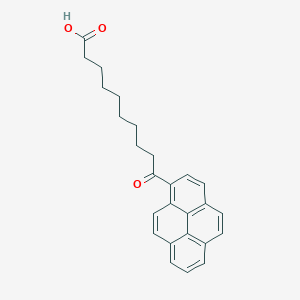
![N,N'-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis(2-diphenylphosphinobenzamide)](/img/structure/B190136.png)
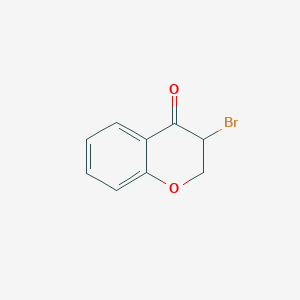
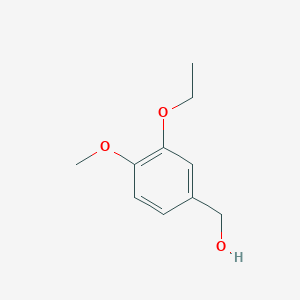
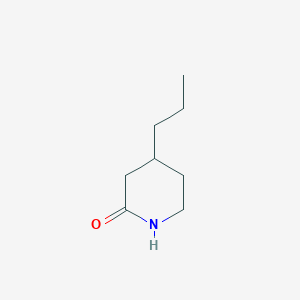
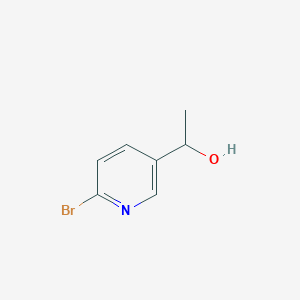
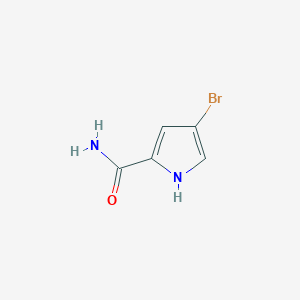
![4-[4-[2-[4-(4-Hydroxyphenyl)phenyl]propan-2-yl]phenyl]phenol](/img/structure/B190147.png)
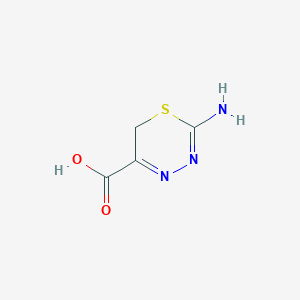
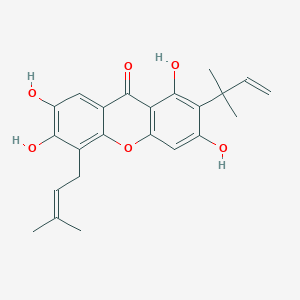
![2-Methyl-5-chloroimidazo[2,1-b]benzothiazole](/img/structure/B190153.png)

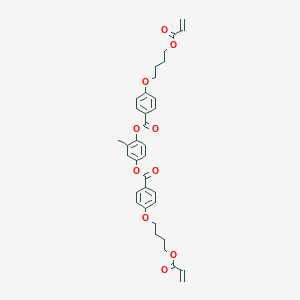
![5-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B190160.png)